N-methyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine
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Overview
Description
N-methyl-N’-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine is an organic compound that features a tetrazole ring, a benzyl group, and a diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrazole.
Formation of the Diamine Structure: The diamine structure can be synthesized by reacting a suitable diamine precursor with formaldehyde and hydrogen under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, azides, and other nucleophiles under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-methyl-N’-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of therapeutic agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals.
Biological Research: The compound can be used as a ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Mechanism of Action
The mechanism of action of N-methyl-N’-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity . Additionally, the benzyl group can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1,3-propanediamine: A simpler diamine compound used in organic synthesis.
5-phenyl-1H-tetrazole: A tetrazole derivative used in the synthesis of coordination complexes.
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: A compound with similar structural features used in medicinal chemistry.
Uniqueness
N-methyl-N’-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine is unique due to its combination of a tetrazole ring, benzyl group, and diamine structure. This combination provides the compound with unique chemical properties, such as enhanced stability and binding affinity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H22N6O |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-methyl-N'-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propane-1,3-diamine |
InChI |
InChI=1S/C18H22N6O/c1-19-11-6-12-20-14-15-7-5-10-17(13-15)25-18-21-22-23-24(18)16-8-3-2-4-9-16/h2-5,7-10,13,19-20H,6,11-12,14H2,1H3 |
InChI Key |
SXBJKZLHXOZQMI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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